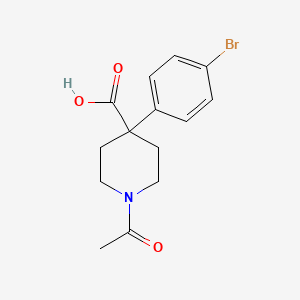
1-Acetyl-4-(4-bromophenyl)piperidine-4-carboxylic acid
Beschreibung
1-Acetyl-4-(4-bromophenyl)piperidine-4-carboxylic acid is a chemical compound that features a piperidine ring substituted with an acetyl group and a bromophenyl group
Eigenschaften
Molekularformel |
C14H16BrNO3 |
|---|---|
Molekulargewicht |
326.19 g/mol |
IUPAC-Name |
1-acetyl-4-(4-bromophenyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H16BrNO3/c1-10(17)16-8-6-14(7-9-16,13(18)19)11-2-4-12(15)5-3-11/h2-5H,6-9H2,1H3,(H,18,19) |
InChI-Schlüssel |
KZWNEHHPHBUBGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-4-(4-bromophenyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetyl-4-(4-bromophenyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-Acetyl-4-(4-bromophenyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the effects of piperidine derivatives on biological systems.
Wirkmechanismus
The mechanism of action of 1-Acetyl-4-(4-bromophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, piperidine derivatives are known to interact with neurotransmitter receptors, potentially modulating their activity . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-4-piperidinecarboxylic acid: This compound lacks the bromophenyl group, making it less versatile in certain synthetic applications.
Isonipecotic acid: This compound features a piperidine ring with a carboxylic acid moiety but lacks the acetyl and bromophenyl groups.
Uniqueness: 1-Acetyl-4-(4-bromophenyl)piperidine-4-carboxylic acid is unique due to the presence of both the acetyl and bromophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceutical agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


